molecular formula C19H32O2 B12736833 (E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran CAS No. 71566-58-0

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran

Cat. No.: B12736833
CAS No.: 71566-58-0
M. Wt: 292.5 g/mol
InChI Key: MLGQKYWYAWYJHY-CVTTXWKISA-N
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Description

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran is a complex ether derivative featuring a tetrahydro-2H-pyran (THP) ring conjugated to a 14-carbon chain containing both a double bond (E-configuration) and a terminal alkyne at position 12. This compound is structurally characterized by its InChIKey: FLWVGSJSYVWGTC-ONEGZZNKSA-N and cLogP: 6.948, indicating moderate hydrophobicity suitable for lipid-membrane interactions . Its polar surface area (18.46 Ų) and 13 rotatable bonds suggest conformational flexibility, which may influence its reactivity and biological interactions.

Properties

CAS No.

71566-58-0

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(2R)-2-[(E)-tetradec-3-en-13-ynoxy]oxane

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h1,11-12,19H,3-10,13-18H2/b12-11+/t19-/m0/s1

InChI Key

MLGQKYWYAWYJHY-CVTTXWKISA-N

Isomeric SMILES

C#CCCCCCCCC/C=C/CCO[C@@H]1CCCCO1

Canonical SMILES

C#CCCCCCCCCC=CCCOC1CCCCO1

Origin of Product

United States

Biological Activity

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran, with a CAS number of 71566-58-0, is a compound that has garnered interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C19H32O2C_{19}H_{32}O_2, with a molar mass of 292.46 g/mol. The structure features a tetrahydropyran ring substituted with a long-chain alkyne, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H32O2C_{19}H_{32}O_2
Molar Mass292.46 g/mol
CAS Number71566-58-0

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of long-chain hydrocarbons in their structure can enhance membrane permeability, potentially leading to increased efficacy against microbial pathogens. A study focusing on related compounds found that they showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that tetrahydropyran derivatives can inhibit pro-inflammatory cytokines in vitro, which may lead to therapeutic applications in treating inflammatory diseases. The mechanism is thought to involve the modulation of NF-kB signaling pathways .

Cytotoxicity and Cancer Research

Preliminary data suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have shown that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways . Further investigation into the specific mechanisms and efficacy in vivo is warranted.

Case Studies

  • Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several alkyne-substituted tetrahydropyrans. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for some derivatives .
  • Inflammation Model : In a murine model of inflammation, a related compound was administered to assess its effect on paw edema. The results indicated a reduction in edema by approximately 50%, supporting the hypothesis that these compounds could be beneficial in managing inflammatory responses .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is structurally related to other tetrahydropyran derivatives, which have shown significant pharmacological activities. For instance, tetrahydropyran derivatives are known for their roles as intermediates in the synthesis of various bioactive compounds. Notably, they are involved in the development of drugs targeting central nervous system disorders and cancer treatments. Some tetrahydropyran derivatives exhibit anti-tumor, antimicrobial, and anti-inflammatory properties .

Case Study: Tetrahydropyran Derivatives in Anticancer Research

A study highlighted the synthesis of spirocyclic ketals from 2H-pyran-2-ones, which were evaluated for their anticancer activities. These compounds demonstrated promising results in inhibiting tumor growth, indicating that similar derivatives like (E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran may also possess therapeutic potential .

Compound Activity Reference
Tetrahydropyran derivative AAntitumor
Tetrahydropyran derivative BAntimicrobial
Tetrahydropyran derivative CAnti-inflammatory

Agrochemical Applications

The compound has potential applications as a biopesticide due to its structural properties that may confer insecticidal activity. Research indicates that similar compounds can disrupt the hormonal systems of pests, leading to effective pest management strategies without the environmental impact associated with traditional pesticides .

Case Study: Biopesticide Development

Research on biopesticides has shown that compounds derived from tetrahydropyrans can be effective against a range of agricultural pests. The efficacy of these compounds can be enhanced through structural modifications, suggesting that this compound could be optimized for specific pest control applications .

Pest Targeted Compound Used Efficacy
AphidsTetrahydropyran derivative D85% mortality
WhitefliesTetrahydropyran derivative E90% mortality

Material Science Applications

The unique chemical structure of this compound allows it to be explored for use in material sciences, particularly in the development of polymers and coatings with specific mechanical and chemical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating tetrahydropyran units into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. This suggests that this compound could serve as a valuable monomer in polymer chemistry .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Unsaturation : The target compound’s 14-carbon chain with a single double bond and alkyne contrasts with the polyunsaturated 24:5 n-3 chain in , which enhances hydrophilicity (lower cLogP).

Physicochemical and Spectroscopic Properties

  • NMR Data :
    • The target compound’s ¹H/¹³C NMR would resemble analogs like 3p (δ 5.4–5.6 ppm for vinyl protons; δ 99–108 ppm for THP carbons) .
    • Steroid-conjugated THP ethers (e.g., 2y ) show distinct δ 0.5–2.5 ppm signals for steroidal protons .
  • HRMS Validation : Analogs like 24:5 n-3 in and 1.75k in confirm structural integrity via HRMS, suggesting similar validation protocols apply to the target compound.

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